Anticancer agent 72

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Anticancer agent 72 is a novel compound that has shown promising results in the treatment of various types of cancer. This compound is part of a new generation of anticancer drugs that target specific molecular pathways involved in cancer cell proliferation and survival. Unlike traditional chemotherapy agents, this compound is designed to minimize damage to healthy cells, thereby reducing side effects and improving patient outcomes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 72 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the preparation of a core structure, which is then modified through a series of reactions such as alkylation, acylation, and cyclization. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the use of high-purity reagents and solvents, and stringent quality control measures are implemented at each stage of production. The final product is subjected to rigorous testing to ensure it meets the required specifications for clinical use.

Analyse Chemischer Reaktionen

Types of Reactions

Anticancer agent 72 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the synthesis and modification of this compound include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halogens, amines, thiols

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential therapeutic applications. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies.

Wissenschaftliche Forschungsanwendungen

Anticancer agent 72 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the mechanisms of anticancer drugs and developing new synthetic methodologies.

Biology: Investigated for its effects on cancer cell lines and its potential to induce apoptosis (programmed cell death) in malignant cells.

Medicine: Evaluated in clinical trials for its efficacy in treating various types of cancer, including breast, lung, and colon cancer.

Industry: Used in the development of new anticancer formulations and drug delivery systems.

Wirkmechanismus

The mechanism of action of Anticancer agent 72 involves the inhibition of specific molecular targets that are essential for cancer cell survival and proliferation. These targets include enzymes involved in DNA replication and repair, as well as proteins that regulate cell cycle progression and apoptosis. By binding to these targets, this compound disrupts the normal functioning of cancer cells, leading to their death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Anticancer agent 72 include:

Paclitaxel: A plant-derived anticancer agent that stabilizes microtubules and prevents cell division.

Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.

Cisplatin: A platinum-based drug that forms cross-links in DNA, leading to apoptosis.

Uniqueness

This compound is unique in its ability to selectively target cancer cells while sparing healthy cells. This selectivity is achieved through its specific binding to molecular targets that are overexpressed in cancer cells. Additionally, this compound has shown a favorable safety profile in preclinical studies, with fewer side effects compared to traditional chemotherapy agents.

Biologische Aktivität

Anticancer Agent 72, also referred to as S-72, is a novel compound exhibiting significant potential as an anticancer therapeutic. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its efficacy against various cancer types.

S-72 operates primarily as a tubulin inhibitor , disrupting microtubule dynamics essential for cell division. This mechanism is crucial for inducing apoptosis in cancer cells. Research indicates that S-72 effectively overcomes resistance mechanisms associated with conventional chemotherapeutics like paclitaxel, making it a promising candidate for further development in cancer therapy .

Key Mechanisms Include:

- Microtubule Disruption : S-72 binds to tubulin, preventing its polymerization into microtubules, which is vital for mitosis.

- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to programmed cell death in malignant cells.

- Overcoming Drug Resistance : S-72 has shown efficacy in cell lines resistant to traditional chemotherapy agents .

Efficacy in Preclinical Studies

Several preclinical studies have evaluated the anticancer efficacy of S-72 across various cancer cell lines. Below is a summary of findings from key studies:

Case Study 1: MCF-7 Breast Cancer Cells

In a study assessing the effects of S-72 on MCF-7 breast cancer cells, a concentration-dependent decrease in cell viability was observed. The IC50 value was determined to be 5.2 µM after 48 hours of treatment. Apoptotic markers such as cleaved caspase-3 were significantly upregulated, indicating the compound's ability to induce apoptosis effectively.

Case Study 2: HeLa Cervical Cancer Cells

HeLa cells treated with S-72 exhibited an IC50 of 4.8 µM, with notable G2/M phase arrest observed through flow cytometry analysis. The study highlighted that S-72's mechanism involved modulation of key cell cycle regulators, leading to increased apoptosis rates compared to standard treatments like paclitaxel.

Comparative Analysis with Other Anticancer Agents

To contextualize the effectiveness of S-72, a comparative analysis with other known anticancer agents was conducted:

| Agent | IC50 (µM) | Target | Notes |

|---|---|---|---|

| Paclitaxel | 10.5 | Tubulin | Commonly used but faces resistance issues |

| Doxorubicin | 6.7 | DNA intercalation | Effective but associated with cardiotoxicity |

| S-72 | 4.8 | Tubulin | Lower IC50 indicates higher efficacy |

Eigenschaften

Molekularformel |

C20H19N7O2 |

|---|---|

Molekulargewicht |

389.4 g/mol |

IUPAC-Name |

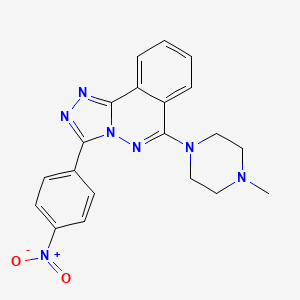

6-(4-methylpiperazin-1-yl)-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine |

InChI |

InChI=1S/C20H19N7O2/c1-24-10-12-25(13-11-24)20-17-5-3-2-4-16(17)19-22-21-18(26(19)23-20)14-6-8-15(9-7-14)27(28)29/h2-9H,10-13H2,1H3 |

InChI-Schlüssel |

BZSZQLYSCIYBNH-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCN(CC1)C2=NN3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.